N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-chlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-chlorobenzenesulfonamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety linked to a chlorobenzenesulfonamide group via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-chlorobenzenesulfonamide typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Attachment of the ethyl chain: The benzo[d][1,3]dioxole derivative is then reacted with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Sulfonamide formation: The ethylated benzo[d][1,3]dioxole is then reacted with 3-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-chlorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole ring can be oxidized under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole ring.
Reduction: The corresponding amine derivative.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-chlorobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes such as monoamine oxidases and cholinesterases, which are targets for neurodegenerative diseases.
Biological Studies: The compound’s ability to interact with biological targets makes it useful in studying cellular pathways and mechanisms.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-chlorobenzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This can lead to a decrease in the breakdown of neurotransmitters, which is beneficial in treating neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-chlorobenzenesulfonamide: Similar structure but with a chlorine atom at a different position.
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-bromobenzenesulfonamide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-chlorobenzenesulfonamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards biological targets. This makes it a valuable compound for developing selective inhibitors for therapeutic applications.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-3-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO5S/c16-11-2-1-3-13(8-11)23(18,19)17-6-7-20-12-4-5-14-15(9-12)22-10-21-14/h1-5,8-9,17H,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZYBDLJAOGZPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNS(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.